Lower Decomposition Temperature Enables InSb OMVPE Growth at 300 °C vs. Trimethylantimony’s >425 °C Minimum
Triisopropylantimony pyrolyzes homogeneously in the range 250–350 °C with first-order kinetics [1], whereas trimethylantimony (TMSb) requires temperatures exceeding 500 °C for appreciable decomposition [2]. This enables organometallic vapor phase epitaxy (OMVPE) of InSb using TIPSb and trimethylindium (TMIn) at a substrate temperature as low as 300 °C—the lowest reported for a stable Sb source [3]. In contrast, TMSb fails to produce specular InSb epilayers below 425 °C under identical reactor conditions [4].
| Evidence Dimension | Pyrolysis onset and minimum OMVPE growth temperature for InSb |
|---|---|
| Target Compound Data | Pyrolysis: 250–350 °C; InSb growth: 300 °C (specular epilayers at 350 °C, V/III ≈ 12) |
| Comparator Or Baseline | TMSb pyrolysis: >500 °C; minimum InSb growth: 425 °C (V/III ≈ 8) |
| Quantified Difference | Pyrolysis temperature reduced by ≥150 °C; growth temperature reduced by ≥125 °C |
| Conditions | Atmospheric-pressure OMVPE; SiO₂ flow-tube reactor (pyrolysis); TMIn co-reactant; GaAs and InSb substrates |
Why This Matters
Enables deposition on thermally fragile substrates and reduces thermal budget in device integration.
- [1] Li, S. H., Larsen, C. A., Stringfellow, G. B., & Gedridge, R. W. (1991). Decomposition studies of triisopropylantimony and triallylantimony. Journal of Electronic Materials, 20(6), 457–463. View Source
- [2] Chen, C. H., Fang, Z. M., Stringfellow, G. B., & Gedridge, R. W. (1991). Triisopropylantimony for organometallic vapor phase epitaxial growth of GaSb and InSb. Applied Physics Letters, 58(22), 2532–2534. View Source
- [3] Stauf, G. T., Gaskill, D. K., Bottka, N., & Gedridge, R. W. (1991). Low‐temperature organometallic vapor phase epitaxy of InSb using the novel Sb precursor triisopropylantimony. Applied Physics Letters, 58(12), 1311–1313. View Source
- [4] Stauf, G. T., Gaskill, D. K., Bottka, N., & Gedridge, R. W. (1991). OMVPE Growth of Epitaxial InSb Thin Films Using a Novel Group V Source Compound. MRS Online Proceedings Library, 204, 15–20. View Source
